molecular formula C8H16N2 B13508411 2-Cyclopropyl-2-methylpiperazine

2-Cyclopropyl-2-methylpiperazine

Cat. No.: B13508411
M. Wt: 140.23 g/mol
InChI Key: SRVMSIMOGPAYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-2-methylpiperazine is a heterocyclic organic compound that features a piperazine ring substituted with cyclopropyl and methyl groups. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

2-Cyclopropyl-2-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive piperazine derivatives.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methylpiperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-2-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2-cyclopropyl-2-methylpiperazine

InChI

InChI=1S/C8H16N2/c1-8(7-2-3-7)6-9-4-5-10-8/h7,9-10H,2-6H2,1H3

InChI Key

SRVMSIMOGPAYED-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCN1)C2CC2

Origin of Product

United States

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